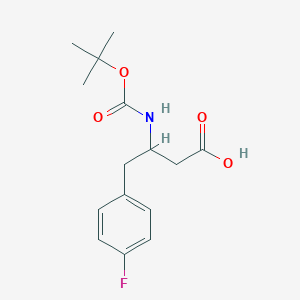

3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Beschreibung

3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C3 position and a para-fluorophenyl substituent at the C4 position of a butanoic acid backbone. This compound is structurally significant as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of peptide-based therapeutics and small-molecule drugs. The Boc group serves as a transient protecting group for the amino functionality, enabling selective reactions during synthesis. The para-fluorophenyl moiety enhances metabolic stability and binding affinity in target molecules due to fluorine’s electronegativity and lipophilicity .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGMJLZICKHWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801158278 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683219-73-0 | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683219-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801158278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, commonly referred to as Boc-4-fluoro-D-phenylalanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₀FNO₄

- Molecular Weight : 297.32 g/mol

- CAS Number : 218608-97-0

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid backbone with a fluorinated phenyl group, which contributes to its biological activity.

The biological activity of 3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy.

Pharmacological Effects

- Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes such as protein kinases and proteases. The fluorinated phenyl group may enhance binding affinity due to increased hydrophobic interactions.

- Antitumor Activity : Preliminary research suggests that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through the inhibition of neuroinflammatory processes.

Case Study 1: Antitumor Activity

A study conducted on various amino acid derivatives, including 3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Boc-4-fluoro-D-phenylalanine | 12.5 | Caspase activation |

| Control (DMSO) | >50 | - |

Case Study 2: Neuroprotection

In a model of neuroinflammation, Boc-4-fluoro-D-phenylalanine was assessed for its ability to reduce pro-inflammatory cytokines in microglial cells. The results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a neuroprotective mechanism.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Boc Compound | 80 | 60 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern profoundly impacts physicochemical and pharmacological properties. Key analogs include:

- Fluorine vs. Iodo Substituent (): The 4-iodophenyl derivative’s larger atomic radius introduces steric hindrance, which may affect binding to target receptors. Iodine’s polarizability could also influence electronic interactions . Chloro Substituent (): Chlorine’s moderate electron-withdrawing effect balances lipophilicity and solubility, making it a common bioisostere for fluorine in drug design .

- Positional Effects: Para- vs. Meta-Fluorine ( vs.

Stereochemical Variations

The configuration at C3 (R or S) critically influences biological activity:

- Sitagliptin-Related Impurities () : (R)-configured Boc-protected analogs (e.g., 2,4-difluorophenyl derivatives) are key intermediates in sitagliptin synthesis. The (R)-enantiomer is pharmacologically active, while the (S)-form may lack efficacy or act as an impurity .

- (S)-Isomers (): The (S)-3-((Boc)amino)-4-(4-fluorophenyl)butanoic acid is marketed for research but lacks documented therapeutic application, highlighting enantiomer-specific activity .

Protecting Group Variations

- Boc vs. Fmoc ( vs. 10) :

- Boc (tert-butoxycarbonyl) : Stable under basic conditions, removable via acidic hydrolysis (e.g., trifluoroacetic acid). Preferred in solid-phase peptide synthesis for orthogonal protection .

- Fmoc (Fluorenylmethyloxycarbonyl) : Cleaved under mild basic conditions (e.g., piperidine), enabling sequential deprotection in peptide chains. describes Fmoc-protected analogs, but Boc derivatives dominate pharmaceutical intermediates due to better stability .

Vorbereitungsmethoden

Ethyl Ester Hydrolysis with Alkaline Conditions

A widely reported method involves the hydrolysis of (R)-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid ethyl ester. The process employs lithium hydroxide (LiOH·H₂O) in methanol under reflux conditions (60–70°C for 4–6 hours). Post-hydrolysis, the mixture is acidified to pH 2 using 2N HCl, precipitating the target compound. Purification via recrystallization from dichloromethane/hexane yields the product with >97% purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60–70°C | |

| Yield | 85–90% | |

| Purity | 97% |

Direct Boc Protection of β-Amino Acids

An alternative route starts with racemic 3-amino-4-(4-fluorophenyl)butanoic acid. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solution with triethylamine (Et₃N) as a base. Enantiomeric resolution is achieved via chiral crystallization using (S)-(-)-α-methylbenzylamine, yielding the (R)-enantiomer with >99% enantiomeric excess (ee).

Reaction Scheme:

- Racemic 3-amino-4-(4-fluorophenyl)butanoic acid + Boc₂O → Boc-protected racemic mixture

- Chiral resolution → (R)-Boc-3-amino-4-(4-fluorophenyl)butanoic acid

Optimization of Catalytic Hydrogenation

Palladium-Catalyzed Nitro Group Reduction

In early synthesis stages, ethyl 3-nitromethyl-4-(4-fluorophenyl)butanoate is reduced using 10% Pd/C under hydrogen gas (1–3 atm). This step converts the nitro group to an amine, which is subsequently Boc-protected. The hydrogenation occurs in ethanol at 25–30°C, achieving >95% conversion.

Critical Factors:

- Catalyst loading: 5–10 wt% Pd/C

- Reaction time: 12–24 hours

- Post-reaction filtration to remove catalyst

Enantioselective Synthesis

Asymmetric Catalysis with Chiral Ligands

Recent advances utilize Evans oxazolidinone auxiliaries to induce chirality. (S)-4-Phenyl-2-oxazolidinone is coupled to 4-(4-fluorophenyl)but-3-enoic acid, followed by asymmetric aminohydroxylation. The Boc group is introduced post-amination, and the auxiliary is cleaved using LiOH/H₂O₂.

Advantages:

- Enantiomeric excess: 98–99%

- Scalable to multi-kilogram batches

Comparative Analysis of Methods

| Method | Yield | Purity | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Ethyl Ester Hydrolysis | 85–90% | 97% | Requires resolution | High |

| Direct Boc Protection | 70–75% | 95% | 99% ee | Moderate |

| Asymmetric Catalysis | 80–85% | 98% | 98–99% ee | Low |

Industrial-Scale Challenges and Solutions

Solvent Selection and Waste Management

Methanol and dichloromethane are predominant solvents but pose environmental risks. Substitution with 2-methyltetrahydrofuran (2-MeTHF) reduces toxicity while maintaining yield (88%).

Crystallization Optimization

Recrystallization from acetonitrile/water (7:3 v/v) enhances crystal purity (99.5%) and particle size uniformity, critical for tablet formulation.

Q & A

(Basic) What are the standard synthetic routes for 3-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid?

The synthesis typically involves sequential protection, substitution, and deprotection steps. A common approach is:

- Step 1 : Introduce the Boc (tert-butoxycarbonyl) group to the amino moiety using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amine .

- Step 2 : Coupling or alkylation reactions to attach the 4-fluorophenyl group. For example, palladium-catalyzed cross-coupling or nucleophilic substitution with fluorophenyl halides .

- Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid using NaOH or LiOH .

Purification is achieved via column chromatography or recrystallization, with yields typically ranging from 60–85% depending on reaction optimization .

(Basic) How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), fluorophenyl aromatic signals (δ 7.0–7.4 ppm), and carboxylic acid proton (broad peak at δ ~12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M−H]⁻) and fragments (e.g., loss of Boc group at m/z ~100) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

(Basic) What are the common applications of this compound in peptide synthesis?

The Boc-protected amino acid is used as a building block in solid-phase peptide synthesis (SPPS):

- The Boc group is acid-labile, enabling selective deprotection with TFA while retaining acid-stable linkages (e.g., amide bonds) .

- The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability in peptide-drug conjugates .

- Applications include synthesizing fluorinated analogs of bioactive peptides for structure-activity relationship (SAR) studies .

(Advanced) How does the fluorine substituent influence the compound's reactivity and biological activity?

The 4-fluorophenyl group impacts both chemical and biological properties:

- Electron-withdrawing effect : Fluorine increases electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Bioactivity : Fluorine enhances metabolic stability by resisting oxidative degradation. In peptide conjugates, it improves target binding via hydrophobic interactions and π-stacking with aromatic residues in enzymes/receptors .

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, affecting solubility and biodistribution .

(Advanced) What strategies are employed to resolve enantiomers during synthesis?

Chiral resolution methods include:

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., enantiopure Boc-protected amino acids) to control stereochemistry .

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester intermediate .

- Chiral HPLC : Preparative-scale separation using columns with chiral stationary phases (e.g., cellulose- or amylase-based) .

Optical rotation and circular dichroism (CD) confirm enantiopurity (>99% ee is achievable) .

(Advanced) How does the Boc protecting group affect the compound's stability under different conditions?

- Acidic Conditions : The Boc group is cleaved with strong acids (e.g., TFA or HCl/dioxane), making it unsuitable for acid-labile substrates. Stability in mild acids (e.g., acetic acid) allows selective deprotection .

- Basic Conditions : Stable under moderate bases (pH ≤ 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate .

- Thermal Stability : Decomposes at temperatures >150°C, limiting high-temperature reactions (e.g., microwave-assisted synthesis requires controlled heating) .

(Advanced) How do researchers address contradictions in reported synthetic yields or bioactivity data?

Discrepancies arise from:

- Reaction Conditions : Variations in catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvents (DMF vs. THF), or temperature profiles. Meta-analyses comparing these parameters are critical .

- Purity of Intermediates : Impurities in fluorophenyl precursors (e.g., regioisomers) can skew yields and bioactivity. Rigorous NMR and HPLC monitoring is advised .

- Biological Assay Variability : Differences in cell lines, assay protocols, or endpoint measurements require standardization (e.g., using positive controls like known kinase inhibitors) .

(Advanced) What computational methods are used to predict the compound's interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger predicts binding modes to receptors (e.g., GPCRs or enzymes) by simulating fluorophenyl group interactions with hydrophobic pockets .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of peptide conjugates in lipid bilayers or protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.